molecular formula C19H17N3O5S2 B2746548 (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 635296-13-8

(5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2746548
CAS No.: 635296-13-8
M. Wt: 431.48
InChI Key: ZJIGJKJRGITPMK-BOPFTXTBSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a (4-methyl-2-nitrophenyl)furan substituent at the 5-position, a morpholine group at the 3-position, and a sulfanylidene moiety at the 2-position. The Z-configuration of the exocyclic double bond at the 5-position is critical for its stereochemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-12-2-4-14(15(10-12)22(24)25)16-5-3-13(27-16)11-17-18(23)21(19(28)29-17)20-6-8-26-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIGJKJRGITPMK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methyl-2-nitrobenzaldehyde with 5-(furan-2-yl)methylene-3-morpholino-2-thioxothiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Nitroso derivatives, nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated furans, nitrated furans

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • Enzyme Inhibition : Thiazolidinones can act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
    • DNA Interaction : Some derivatives interact directly with DNA, disrupting replication and transcription processes.
    • Targeting Signaling Pathways : They may modulate signaling pathways that are crucial for cancer cell survival and growth.

Recent studies have shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for drug development in oncology .

Antimicrobial Properties

In addition to anticancer activity, (5Z)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-y]methylidene}-3-(morpholin-4-y)-2-sulfanylidene-1,3-thiazolidin-4-one has demonstrated antimicrobial effects. It has been found effective against a range of bacterial and fungal pathogens, contributing to its potential use in treating infectious diseases .

Pesticidal Activity

The thiazolidinone scaffold has been explored for its potential as a pesticide. Compounds derived from this class have shown effectiveness in controlling various agricultural pests, thereby enhancing crop yields. The unique chemical structure allows for the development of novel pesticides that are less harmful to beneficial organisms while effectively targeting pests .

Fertilizer Enhancement

Research indicates that thiazolidinone derivatives can be utilized to improve the efficacy of chemical fertilizers. They may enhance nutrient uptake in plants, leading to increased agricultural productivity .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry highlighted the synthesis and evaluation of thiazolidinone derivatives against breast cancer cell lines. The results indicated that compounds similar to (5Z)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-y]methylidene}-3-(morpholin-4-y)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a potential for development into new cancer therapies .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound displayed notable inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Activities Reference
Target Compound 5-(4-methyl-2-nitrophenyl)furan, morpholine, sulfanylidene Z-configuration; potential kinase inhibition or antimicrobial activity (inferred)
5-(4-Nitrobenzylidene)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one (Compound 23 in [4]) 4-nitrobenzylidene, 5-nitrofuran-thiadiazole High melting point (344–346°C); IR peaks at 1727 cm⁻¹ (C=O), 1562/1352 cm⁻¹ (NO₂)
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-hydroxybenzylidene, 4-methylphenyl X-ray crystallography confirms planar thiazolidinone core
(5E)-5-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one E-configuration, 4-nitrophenylfuran Commercial availability; structural isomerism impacts reactivity

Spectral and Computational Comparisons

  • IR/NMR Data: The target compound’s morpholine group would exhibit C-O-C stretching vibrations near 1100–1250 cm⁻¹, distinct from nitroaryl analogs (e.g., NO₂ peaks at 1350–1550 cm⁻¹ in Compound 23 ).
  • DFT Studies: For a related (5Z)-thiazolidinone derivative, computational studies revealed that the Z-configuration stabilizes the molecule via intramolecular hydrogen bonding, which may enhance its bioactivity compared to E-isomers .

Research Findings and Challenges

  • Isomer Differentiation: Mass spectrometry alone cannot distinguish structural isomers (e.g., Z vs. E configurations or nitro positional isomers), necessitating complementary techniques like NMR or X-ray crystallography .
  • Synthetic Complexity : The presence of a morpholine group introduces synthetic challenges in regioselective functionalization, as seen in related sulfonylmorpholine derivatives .

Biological Activity

The compound (5Z)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a novel derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structural Characteristics

The compound features a thiazolidinone core, which is linked to a furan moiety substituted with a nitrophenyl group. The presence of the morpholine ring adds to its structural complexity, potentially influencing its biological interactions.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that the presence of specific substituents on the thiazolidinone ring enhances activity against various bacterial strains. For instance:

  • Antibacterial Efficacy : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
CompoundTarget BacteriaMIC (µg/mL)
1S. aureus0.5
2E. coli1.0

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. The compound's structure suggests it may interfere with cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression. Specific derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazolidinone derivatives have been investigated for their anti-inflammatory properties:

  • Inhibition Studies : Compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated a series of thiazolidinone derivatives against clinical isolates of bacteria. The compound was among those that exhibited significant activity, particularly against resistant strains.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain modifications to the thiazolidinone core enhanced cytotoxic effects, leading to further exploration of structure-activity relationships.

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazolidinone derivative?

Answer:
The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

Reacting a substituted furan-2-carbaldehyde with 4-methyl-2-nitrophenyl groups to form the arylidene intermediate.

Condensing this intermediate with a thiosemicarbazide derivative (e.g., morpholine-substituted) in a refluxing mixture of DMF and acetic acid.

Purifying the product via recrystallization from DMF-acetic acid or ethanol .
Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1 aldehyde to thiosemicarbazide), and reaction time (2–4 hours).

Basic: Which spectroscopic techniques are essential for validating the molecular structure?

Answer:
A combination of techniques is required:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., thiazolidinone C=O at ~165 ppm) .
  • UV-Vis : Identifies π→π* transitions in the arylidene and nitro groups (λmax ~300–400 nm) .
    Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced: How can discrepancies between experimental (X-ray) and computational (DFT) bond lengths be resolved?

Answer:
Discrepancies often arise from:

  • Crystal packing effects in X-ray data, which distort bond lengths vs. gas-phase DFT calculations.
  • Basis set limitations in DFT (e.g., 6-31G(d,p) underestimates conjugation in the arylidene system).
    Methodology:

Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in the solid state .

Use hybrid functionals (e.g., B3LYP with dispersion corrections) for DFT to better model van der Waals forces .

Compare experimental vs. theoretical IR spectra to identify force field inaccuracies .

Advanced: What DFT parameters optimize predictions of electronic properties (e.g., HOMO-LUMO gaps)?

Answer:
Recommended settings:

  • Functional : B3LYP or PBE0 with Grimme’s D3 dispersion corrections .
  • Basis set : 6-311++G(d,p) for accurate polarization and diffuse effects on nitro and morpholine groups .
  • Solvent model : IEF-PCM (e.g., DMF) to simulate reaction conditions .
  • Validation : Compare frontier orbital energies with UV-Vis data (ΔE HOMO-LUMO ≈ 3.5–4.0 eV for nitroaromatic systems) .

Basic: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

  • Acidic conditions : The morpholine group undergoes protonation, destabilizing the thiazolidinone ring.
  • Basic conditions : Hydrolysis of the thioxo group (C=S) to sulfonic acid derivatives may occur .
  • Oxidative conditions : The nitro group stabilizes the structure, but the arylidene bond (C=C) is susceptible to oxidation (e.g., forming epoxides) .
    Experimental design : Monitor degradation via HPLC at varying pH (1–14) and oxidant concentrations (H₂O₂, 1–5%) .

Advanced: Can machine learning (ML) models predict biological activity or reactivity trends for this compound?

Answer:
Yes, but with caveats:

  • Data requirements : Train ML models on datasets of thiazolidinone derivatives with reported IC₅₀ (enzyme inhibition) or reaction yields .
  • Descriptors : Use quantum-chemical (HOMO-LUMO, MEP maps) and topological (Morgan fingerprints) features .
  • Limitations : Sparse data on nitro-furan-thiazolidinones necessitates transfer learning from related scaffolds .
    Tools: QSAR models with Random Forest or Graph Neural Networks (GNNs) .

Basic: What reaction mechanisms explain substituent effects on the thiazolidinone core?

Answer:

  • Electrophilic substitution : The 4-methyl-2-nitrophenyl group directs electrophiles to the furan’s β-position via resonance .
  • Nucleophilic attack : The thioxo (C=S) group is susceptible to nucleophiles (e.g., amines), forming thioether derivatives .
  • Tautomerism : The exocyclic double bond (C5-Z configuration) influences keto-enol tautomer stability, affecting reactivity .

Advanced: How do solid-state (X-ray) and solution-phase (NMR) structural analyses differ for this compound?

Answer:

  • X-ray : Reveals planar geometry of the thiazolidinone ring and dihedral angles (e.g., ~10° between furan and phenyl planes) influenced by crystal packing .
  • NMR : Detects dynamic processes (e.g., ring puckering) in solution, with coalescence temperatures indicating conformational flexibility .
    Integration : Use variable-temperature NMR to correlate solution dynamics with solid-state DFT-optimized structures .

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